![molecular formula C28H27NO7 B1680390 [(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate CAS No. 228851-54-5](/img/structure/B1680390.png)

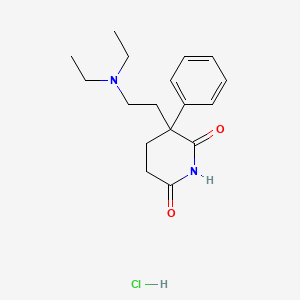

[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate

Vue d'ensemble

Description

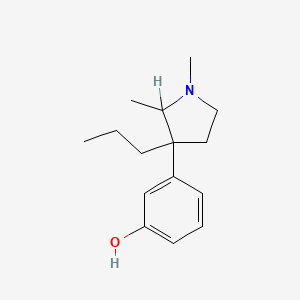

S-23906-1 est un dérivé novateur de l'acronycine, un composé reconnu pour ses propriétés cytotoxiques. L'acronycine a été isolée pour la première fois de l'écorce d'Acronychia baueri en 1948. S-23906-1 a été sélectionné pour son activité antitumorale puissante et a montré un potentiel significatif dans les modèles précliniques de divers cancers humains, notamment les cancers du poumon, de l'ovaire et colorectal .

Méthodes De Préparation

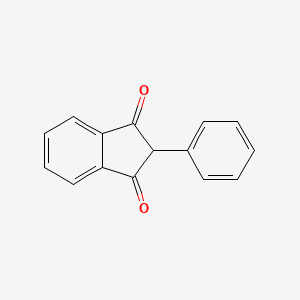

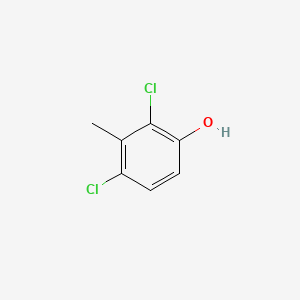

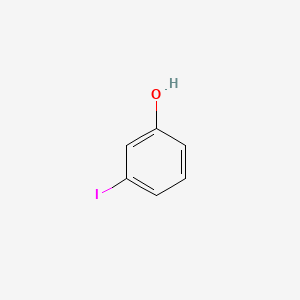

La synthèse de S-23906-1 implique une O-alkylation régiosélective d'un composé intermédiaire avec du 3-chloro-3-méthylbut-1-yne dans du diméthylformamide à 65 °C. Cette réaction produit un éther propargylique qui, après chauffage supplémentaire à 130 °C, subit un réarrangement de Claisen pour donner le composé pentacyclique

Analyse Des Réactions Chimiques

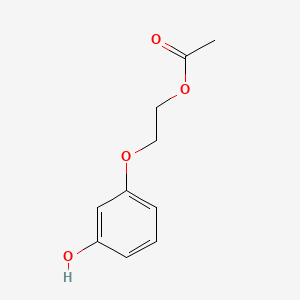

S-23906-1 est principalement connu pour sa capacité à agir comme un agent alkylant. Il subit des réactions d'alkylation, où il se lie de manière covalente au groupe amino exocyclique des guanines dans le sillon mineur de l'ADN. Ce mécanisme unique conduit à une déstabilisation locale de l'hélice d'ADN . Les réactifs couramment utilisés dans ces réactions comprennent le diméthylformamide et le 3-chloro-3-méthylbut-1-yne. Les principaux produits formés à partir de ces réactions sont des adduits d'ADN, qui entraînent l'inhibition de la synthèse d'ADN et la mort cellulaire apoptotique subséquente .

Applications de la recherche scientifique

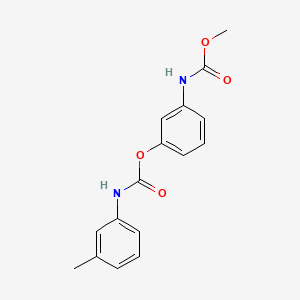

S-23906-1 a été largement étudié pour ses propriétés antitumorales. Il a montré une activité marquée contre plusieurs tumeurs transplantables murines et des modèles orthotopiques humains de cancers du poumon, de l'ovaire et colorectal . Dans ces modèles, S-23906-1 a démontré une régression tumorale significative et une augmentation des taux de survie. De plus, il s'est avéré aussi efficace que le paclitaxel dans le traitement des tumeurs ovariennes et a montré une efficacité dans l'éradication des métastases ganglionnaires, hépatiques et pulmonaires dans des modèles de cancer colorectal . La capacité unique du composé à alkyler l'ADN et à induire l'apoptose en fait un candidat prometteur pour un développement clinique plus poussé.

Mécanisme d'action

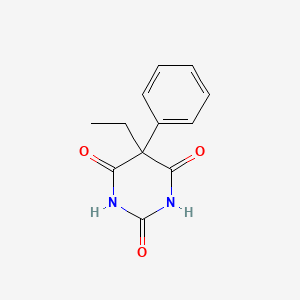

S-23906-1 exerce ses effets en se liant de manière covalente à l'ADN dans le sillon mineur et en alkylant le résidu guanine en position N2 . Cette alkylation conduit à une déstabilisation locale de l'hélice d'ADN, entraînant la formation de cassures double brin et la mort cellulaire apoptotique subséquente . Le mécanisme d'action du composé est unique parmi les agents alkylants de l'ADN, car il cible spécifiquement le groupe amino exocyclique des guanines . Les cibles moléculaires impliquées dans ce processus comprennent les protéines glycéraldéhyde-3-phosphate-déshydrogénase et HMG-B1, qui reconnaissent les adduits S-23906-1/ADN et facilitent les effets cytotoxiques du composé .

Applications De Recherche Scientifique

S-23906-1 has been extensively studied for its antitumor properties. It has shown marked activity against several murine transplantable tumors and human orthotopic models of lung, ovarian, and colorectal cancers . In these models, S-23906-1 has demonstrated significant tumor regression and increased survival rates. Additionally, it has been found to be as effective as paclitaxel in treating ovarian tumors and has shown efficacy in eradicating lymph node, hepatic, and pulmonary metastases in colorectal cancer models . The compound’s unique ability to alkylate DNA and induce apoptosis makes it a promising candidate for further clinical development.

Mécanisme D'action

S-23906-1 exerts its effects by binding covalently to DNA in the minor groove and alkylating the guanine residue at the N2 position . This alkylation leads to local destabilization of the DNA helix, resulting in the formation of double-strand breaks and subsequent apoptotic cell death . The compound’s mechanism of action is unique among DNA alkylating agents, as it specifically targets the exocyclic amino group of guanines . The molecular targets involved in this process include glyceraldehyde-3-phosphate-dehydrogenase and HMG-B1 proteins, which recognize the S-23906-1/DNA adducts and facilitate the compound’s cytotoxic effects .

Comparaison Avec Des Composés Similaires

S-23906-1 est un dérivé de l'acronycine, qui est connu pour ses propriétés cytotoxiques mais présente une faible solubilité dans l'eau et une faible puissance . Comparé à l'acronycine, S-23906-1 présente des propriétés antitumorales et une puissance considérablement améliorées . D'autres composés similaires comprennent la vinorelbine et l'irinotécan, qui sont également utilisés dans le traitement du cancer. S-23906-1 a montré une efficacité supérieure dans certains modèles, tels que les cancers du poumon et de l'ovaire humains . Le mécanisme d'action unique et le large spectre d'activité de S-23906-1 en font un candidat prometteur pour une investigation clinique plus approfondie.

Propriétés

IUPAC Name |

[(5S,6S)-6-acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO7/c1-14(30)34-26-23-21(36-28(3,4)27(26)35-15(2)31)13-20(33-6)22-24(23)29(5)19-12-17-10-8-7-9-16(17)11-18(19)25(22)32/h7-13,26-27H,1-6H3/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASYWNFOHKQIGI-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC2=CC(=C3C(=C12)N(C4=CC5=CC=CC=C5C=C4C3=O)C)OC)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](C(OC2=CC(=C3C(=C12)N(C4=CC5=CC=CC=C5C=C4C3=O)C)OC)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228851-54-5 | |

| Record name | S-23906-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228851545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-23906-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4ZB23TF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

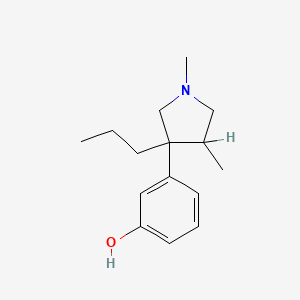

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

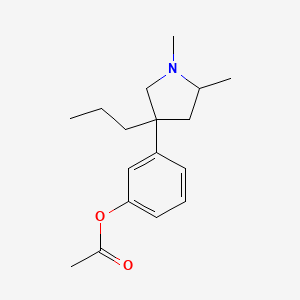

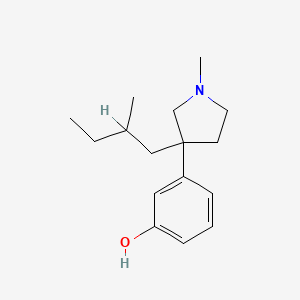

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.